molecular formula C44H61N11O10 B15088996 [des-Arg9]bradykinin

[des-Arg9]bradykinin

Cat. No.: B15088996
M. Wt: 904.0 g/mol
InChI Key: VCEHWDBVPZFHAG-UHFFFAOYSA-N
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Description

[des-Arg⁹]Bradykinin is a bioactive peptide derived from the proteolytic cleavage of bradykinin (BK), a nonapeptide involved in inflammation, vasodilation, and pain signaling. Structurally, it lacks the C-terminal arginine residue of BK, resulting in the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe . This truncation confers selectivity for the B1 receptor, a G-protein-coupled receptor (GPCR) distinct from the B2 receptor activated by intact BK. Unlike B2 receptors, which are constitutively expressed, B1 receptors are typically induced under pathological conditions such as inflammation, ischemia, or endotoxin exposure .

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEHWDBVPZFHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H61N11O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861660
Record name N~5~-(Diaminomethylidene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [des-Arg9]bradykinin typically involves the enzymatic cleavage of bradykinin by carboxypeptidase N, which removes the C-terminal arginine residue . This process can be carried out under controlled laboratory conditions using purified enzymes and specific reaction buffers to ensure the selective cleavage of the peptide bond.

Industrial Production Methods: Industrial production of [des-Arg9]bradykinin may involve recombinant DNA technology to produce large quantities of the precursor peptide, bradykinin, followed by enzymatic processing to generate the desired product. This method ensures high yield and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Metabolic Formation Pathways

[des-Arg⁹]Bradykinin is generated via enzymatic cleavage of BK by kininase I (carboxypeptidase N or M), which removes the C-terminal arginine residue . This reaction occurs in plasma and tissues:

BK (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg)Kininase Ides-Arg⁹-BK (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe)+Arg\text{BK (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg)} \xrightarrow{\text{Kininase I}} \text{des-Arg⁹-BK (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe)} + \text{Arg}

  • Key Enzymes :

    • Kininase I activity: 62±10nmolmin1ml162 \pm 10 \, \text{nmol} \cdot \text{min}^{-1} \cdot \text{ml}^{-1} in human serum .

    • ACE (angiotensin-converting enzyme) indirectly regulates des-Arg⁹-BK levels by degrading BK, limiting substrate availability .

Enzymatic Degradation Pathways

des-Arg⁹-BK is metabolized by aminopeptidase P (APP) and ACE , but with distinct kinetics compared to BK :

ParameterBradykinin (BK)des-Arg⁹-BK
Half-life in serum 27±10s27 \pm 10 \, \text{s}643±436s643 \pm 436 \, \text{s}
Primary metabolic enzyme ACE (44 ± 12 nmol·min⁻¹·ml⁻¹)APP (22 ± 9 nmol·min⁻¹·ml⁻¹)
ACE inhibitor effect 9.0-fold half-life increase2.2-fold half-life increase
  • Mathematical degradation model :

    y=ktαeβt(t>0)y = kt^\alpha e^{-\beta t} \quad (t > 0)

    Applied to plasma kinetics, this model reveals gender-dependent differences in APP-mediated degradation rates (r2=0.6485r^2 = 0.6485, p<0.001p < 0.001) .

Analytical Detection Methods

Quantification of des-Arg⁹-BK in biological samples employs liquid chromatography–multiple reaction monitoring (LC-MRM) mass spectrometry :

ParameterValue
Transition ions (m/z) 453 → 263.1 and 453 → 642.8
Calibration range 50–1,000 pg·ml⁻¹
Limit of quantitation 3.1 pg·ml⁻¹
Correlation coefficient R2>0.99R^2 > 0.99

This method achieves picogram-level sensitivity, critical for detecting des-Arg⁹-BK in COVID-19 patient plasma (786.3 ± 658.4 pg·ml⁻¹ vs. 246.0 ± 157.5 pg·ml⁻¹ in controls) .

Structural and Conformational Insights

1H-NMR studies reveal des-Arg⁹-BK adopts a β-turn at residues Pro²-Pro³-Gly⁴-Phe⁵ and a C7-type bend at Ser⁶-Pro⁷-Phe⁸ in dimethylsulfoxide . Key findings:

  • Charge-dependent conformation : The Arg¹ side chain stabilizes the folded structure.

  • Alanine substitution : Replacing residues disrupts receptor affinity, confirming structural specificity .

Pathophysiological Modulation

In COVID-19, des-Arg⁹-BK accumulates due to impaired ACE2-mediated degradation, correlating with hepatic injury (p<0.05p < 0.05) . Its inverse relationship with BK levels (70% of patients) suggests dysregulated kinin metabolism .

Receptor Interaction Dynamics

des-Arg⁹-BK activates B1 receptors , inducing:

  • Vasoconstriction via catecholamine release under low vascular tone .

  • Vasodilation via nitric oxide (NO) under high tone, blocked by Nω\text{N}^\omega-nitro-L-arginine methyl ester .

This synthesis highlights des-Arg⁹-BK’s dual role as a metabolic byproduct and pathophysiological mediator, with enzymatic pathways and structural features underpinning its biological activity.

Scientific Research Applications

[des-Arg9]-bradykinin, a metabolite of bradykinin (BK), has several research applications, particularly in the study and understanding of various physiological and pathological processes . Des-Arg9-BK interacts with the kinin B1 receptor, inducing effects such as vasoconstriction, cell proliferation, and collagen synthesis .

Scientific Research Applications

  • Biomarker Research Des-Arg9-BK has potential as a biomarker for various conditions.
    • Obesity Studies have shown that des-Arg9-BK is positively correlated with body mass index (BMI) in adolescents . It may also be useful for diagnosing the severity of metabolic syndrome in adults .
    • Metabolic Syndrome Des-Arg9-BK is positively correlated with systolic blood pressure and C-reactive protein, which are indicators of metabolic syndrome . It also shows a positive correlation with triglycerides and an inverse correlation with leptin .
    • COVID-19 Research indicates that SARS-CoV-2 infection alters the levels of des-Arg9-BK, leading to a significantly higher blood level of des-Arg9-BK in COVID-19 patients compared to healthy individuals .
    • Tuberculosis Changes in des-Arg9-BK levels have been noted as potential surrogate markers of the host response in antituberculosis treatment .
  • Inflammatory Processes Studies suggest a role for des-Arg9-BK in inflammatory processes . It is associated with increased vascular permeability, neutrophil recruitment, and prompting broncho- and vasoconstriction and inflammation .
  • Hepatic Damage in COVID-19 Des-Arg9-BK/B1R is associated with acute hepatic dysfunction induced by SARS-CoV-2 virus infection in the pathogenesis of COVID-19 .
  • Cardiovascular Research Lisinopril-coated gold nanoparticles are used for molecular imaging of angiotensin-converting enzyme (ACE) . Overexpression of ACE has been associated with cardiac and pulmonary fibrosis .

Data Tables and Case Studies

Because the query requests data tables and case studies, here is a summary of findings from one study that used mass spectrometry to measure Bradykinin and des-Arg9-Bradykinin in COVID-19 patients :

Table 1: Bradykinin and des-Arg9-Bradykinin Concentration in Human Plasma of COVID-19 and Control Patients

ParameterCOVID-19 Patients (pg/ml)Control Group (pg/ml)p-value
Bradykinin Mean Concentration156.4 ± 129.89,929 ± 8,368< 0.0001
des-Arg9-BK Mean Concentration786.3 ± 658.4246.0 ± 157.5< 0.05
  • COVID-19 patients showed a statistically significant lower concentration of bradykinin compared to the control group (p < 0.0001) .
  • A significantly higher mean concentration of des-Arg9-BK was verified among COVID-19 patients compared to the control group (p < 0.05) .

Case Study: Hypotensive Transfusion Reactions

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Receptor Specificity : Selective agonist for B1 receptors (EC₅₀ ~10⁻⁸ M), with negligible activity at B2 receptors .
  • Physiological Effects : Induces hypotension, vasodilation, and pain sensitization in conditions where B1 receptors are upregulated (e.g., heat stress, endotoxemia) .
  • Metabolism : Degraded by angiotensin-converting enzyme 2 (ACE2) into inactive metabolites, contrasting with BK, which is primarily metabolized by ACE .

Comparison with Similar Compounds

Bradykinin (BK)

Structural and Functional Differences:

Property [des-Arg⁹]Bradykinin Bradykinin
Sequence Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷-Phe⁸ Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷-Phe⁸-Arg⁹
Receptor Selectivity B1 receptor B2 receptor
Basal Activity Minimal in healthy tissues Constitutively active
Induction Mechanism Requires B1 receptor upregulation (e.g., heat stress, LPS) Direct activation of B2 receptors
Metabolic Pathway ACE2-mediated degradation ACE-mediated degradation

Research Findings :

  • In rats, [des-Arg⁹]BK induces hypotension only after heat stress (42°C for 20 min) or lipopolysaccharide (LPS) pretreatment, whereas BK maintains hypotensive effects across conditions .
  • B1 receptor antagonism ([des-Arg¹⁰]-Hoe 140) abolishes [des-Arg⁹]BK-induced hypotension but only partially inhibits BK’s effects, confirming receptor specificity .

[des-Arg⁹,Leu⁸]Bradykinin

A B1 receptor antagonist with structural modifications at positions 8 and 9:

  • Sequence : Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷-Leu⁸.
  • Function : Blocks B1 receptor activation, suppressing [des-Arg⁹]BK-mediated hypotension and inflammation .

Key Studies :

  • In guinea pig macrophages, [des-Arg⁹,Leu⁸]BK inhibits B1 receptor binding (IC₅₀ >1 μM), contrasting with HOE-140 (B2 antagonist, IC₅₀ ~0.8 nM) .

Lys-[des-Arg⁹]Bradykinin

A B1 receptor agonist with an N-terminal lysine residue:

  • Sequence : Lys¹-Arg²-Pro³-Pro⁴-Gly⁵-Phe⁶-Ser⁷-Pro⁸-Phe⁹.
  • Potency : Higher affinity for B1 receptors than [des-Arg⁹]BK in certain vascular beds (e.g., rabbit aorta) .

Comparative Data :

Compound pD₂ (Rabbit Aorta, B1 Receptor) Relative Activity (%)
[des-Arg⁹]BK 6.7 100
Lys-[des-Arg⁹]BK 7.1 150
Bradykinin <5.0 <10

HOE-140 (Icatibant)

A B2 receptor antagonist used to contrast B1/B2 receptor roles:

  • Sequence : D-Arg⁰-[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]BK.
  • Function : Blocks BK-induced hypotension (IC₅₀ ~8.25 nM) but partially inhibits [des-Arg⁹]BK in B1-upregulated models .

Species Variability :

  • Mouse B2 receptors exhibit 60–80× higher affinity for HOE-140 than human receptors, underscoring interspecies pharmacological differences .

Mechanistic and Clinical Implications

Pathological Relevance:

  • Heat Stress/Endotoxemia : B1 receptor induction by cytokines (IL-1β, TNF-α) enables [des-Arg⁹]BK-mediated hypotension, mimicking LPS pretreatment .
  • Arthritis: B1 receptor activation drives NO and eicosanoid production, exacerbating joint inflammation .
  • Erectile Dysfunction : B1 receptor agonism in rats increases penile fibrosis (collagen/muscle ratio) and inflammatory cytokines (TGF-β1, IL-6), impairing function .

Therapeutic Targeting:

  • B1 Antagonists (e.g., [des-Arg⁹,Leu⁸]BK) show promise in inflammatory diseases .
  • ACE2 Modulation : Alters [des-Arg⁹]BK bioavailability, with implications for COVID-19 (ACE2 is the SARS-CoV-2 entry receptor) .

Data Tables

Table 1: Receptor Affinities of Bradykinin Analogues

Compound Receptor pD₂ (Rabbit Aorta) IC₅₀ (B1 Antagonism)
[des-Arg⁹]BK B1 6.7 N/A
Lys-[des-Arg⁹]BK B1 7.1 N/A
[des-Arg⁹,Leu⁸]BK B1 N/A >1 μM
HOE-140 B2 N/A 8.25 nM

Table 2: Metabolic Pathways of Kinins

Enzyme Substrate Product Chloride Dependence
ACE Bradykinin [des-Arg⁹]BK + dipeptides Inhibited by Cl⁻
ACE2 [des-Arg⁹]BK Inactive metabolites Activated by Cl⁻

Q & A

Basic: What experimental approaches differentiate [des-Arg9]bradykinin's physiological roles from bradykinin in the kallikrein-kinin system?

Methodological Answer:
To distinguish their effects:

  • Use receptor-specific antagonists : B1 receptor antagonists (e.g., R-715) for [des-Arg⁹]bradykinin vs. B2 receptor blockers (e.g., HOE-140) for bradykinin .
  • Employ knockout models : B1 receptor-deficient mice to isolate [des-Arg⁹]bradykinin-specific pathways.
  • Quantify downstream mediators (e.g., nitric oxide, prostaglandins) via ELISA or LC-MS/MS under controlled enzymatic conditions (ACE inhibitors to prevent peptide degradation) .

Advanced: How can researchers resolve contradictions in [des-Arg⁹]bradykinin’s pro-inflammatory vs. anti-inflammatory effects across experimental models?

Methodological Answer:

  • Apply two-way ANOVA to analyze interaction effects between variables (e.g., dose, exposure time, model species) .
  • Optimize experimental conditions using response surface methodology (RSM), as demonstrated in mobile phase optimization for bradykinin analysis (Figure 6, ).
  • Validate findings with transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways (e.g., NF-κB vs. COX-2 modulation) .

Basic: What validated assays quantify [des-Arg⁹]bradykinin in biological samples, and what are their detection limits?

Methodological Answer:

Assay Methodology Detection Limit Key Considerations
LC-MS/MSIsotopic dilution with [¹³C]-labeled internal standard0.1 pg/mLRequires ACE inhibition to prevent degradation
ELISACompetitive immunoassay with B1 receptor-coated plates5 pg/mLCross-reactivity checks with bradykinin

Advanced: How can molecular dynamics (MD) simulations predict [des-Arg⁹]bradykinin-B1 receptor interactions?

Methodological Answer:

  • Perform docking studies (e.g., AutoDock Vina) to identify binding poses, followed by 100+ ns MD simulations (GROMACS/AMBER) to assess stability .
  • Validate predictions via alanine scanning mutagenesis of predicted contact residues (e.g., Lys³⁵, Asp¹⁰² in B1 receptors) .
  • Cross-reference with cryo-EM structures (if available) to confirm conformational changes.

Basic: Which animal models best replicate human B1 receptor expression for [des-Arg⁹]bradykinin studies?

Methodological Answer:

  • Transgenic mice with humanized B1 receptors under endothelial-specific promoters (e.g., Tie2) .
  • Inducible models : Temporal control via tetracycline-regulated systems to mimic disease-associated receptor upregulation (e.g., sepsis, COVID-19) .
  • Validation : Compare receptor density via immunohistochemistry or flow cytometry against human tissue samples.

Advanced: How do researchers control for ACE-mediated metabolism in [des-Arg⁹]bradykinin stability assays?

Methodological Answer:

  • Add ACE inhibitors (e.g., lisinopril, 10 µM) to incubation buffers .
  • Monitor degradation kinetics via HPLC-UV at 214 nm, sampling at 0, 15, 30, and 60 minutes .
  • Calculate half-life (t1/2t_{1/2}) using first-order kinetics: t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the degradation rate constant.

Basic: What ethical protocols govern human studies involving [des-Arg⁹]bradykinin infusion?

Methodological Answer:

  • Follow NIH preclinical guidelines : Detailed reporting of dosing, adverse events, and hemodynamic monitoring (e.g., continuous blood pressure tracking) .
  • Informed consent : Disclose risks of hypotension and anaphylactoid reactions.
  • Exclusion criteria : Patients with pre-existing angioedema or ACE inhibitor use .

Advanced: What multi-omics strategies elucidate systemic effects of chronic [des-Arg⁹]bradykinin exposure?

Methodological Answer:

  • Transcriptomics : RNA-seq of endothelial cells to identify upregulated genes (e.g., ICAM-1, VCAM-1) .
  • Proteomics : TMT-labeled LC-MS/MS to quantify kininogen cleavage products .
  • Metabolomics : ¹H-NMR profiling of plasma to detect prostaglandin metabolites (e.g., PGI₂).
  • Integration : Use pathway analysis tools (IPA, MetaboAnalyst) to map cross-omics interactions .

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